3-[Benzyl(phenyl)amino]propanenitrile
Description
Properties
IUPAC Name |
3-(N-benzylanilino)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c17-12-7-13-18(16-10-5-2-6-11-16)14-15-8-3-1-4-9-15/h1-6,8-11H,7,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTPWPKJVSSSMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552768 | |
| Record name | 3-[Benzyl(phenyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26322-20-3 | |
| Record name | 3-[Phenyl(phenylmethyl)amino]propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26322-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[Benzyl(phenyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanenitrile, 3-[phenyl(phenylmethyl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Benzyl Phenyl Amino Propanenitrile
Established Synthetic Pathways and Reported Yields
The most prominently documented method for the synthesis of 3-[Benzyl(phenyl)amino]propanenitrile involves a two-step process commencing with aniline (B41778). This established route first sees the cyanoethylation of aniline, followed by the benzylation of the resulting intermediate.
An alternative, more direct approach involves the cyanoethylation of N-benzylaniline. This method circumvents the initial cyanoethylation of aniline and subsequent benzylation, offering a potentially more streamlined process.
Strategies for Carbon-Nitrogen Bond Formation
The synthesis of this compound hinges on two key carbon-nitrogen bond-forming reactions:
Cyanoethylation: This reaction is a classic example of a Michael addition, where a nucleophile, in this case, an amine, adds to an α,β-unsaturated nitrile, typically acrylonitrile (B1666552). In the two-step synthesis starting from aniline, aniline acts as the nucleophile. In the more direct route, N-benzylaniline is the nucleophilic species. The reaction is generally base-catalyzed, facilitating the addition of the amine to the activated double bond of acrylonitrile.
N-Alkylation (Benzylation): This step involves the formation of a carbon-nitrogen bond through a nucleophilic substitution reaction. The secondary amine intermediate, N-cyanoethylaniline, acts as the nucleophile, attacking an alkyl halide, in this instance, benzyl (B1604629) chloride. This reaction results in the formation of the tertiary amine, this compound.
A Chinese patent outlines a two-step manufacturing process starting from aniline. The initial cyanoethylation of aniline with acrylonitrile is reported to achieve a yield of 90-96%. The subsequent benzylation of the N-cyanoethylaniline intermediate with benzyl chloride is said to produce the final product with a yield of 85-92%. researchgate.net
Optimization of Reaction Conditions and Reagent Selection
Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction times and by-product formation. For the synthesis of this compound, key parameters include the choice of catalyst, solvent, temperature, and the nature of the reagents.
In the context of the two-step synthesis, the benzylation of N-cyanoethylaniline has been described as a "melting reaction" or "frit reaction," which is conducted in the absence of an organic solvent. researchgate.net This solvent-free approach is particularly advantageous for industrial-scale production as it reduces solvent waste and simplifies product isolation. The reaction is typically carried out at temperatures ranging from 80 to 130°C. google.com
For the cyanoethylation step, various catalytic systems have been explored to enhance efficiency. While the reaction can proceed without a catalyst, the use of acids or bases can significantly accelerate the process. Acetic acid and cuprous chloride are among the catalysts that have been employed. It has been noted that a combination of sodium acetate (B1210297), acetic acid, and cuprous chloride can lead to improved yields in the cyanoethylation of aromatic amines. google.com The use of a silica-alumina catalyst has also been reported for the cyanoethylation of aromatic amines at elevated temperatures. nih.gov
A Chinese patent details a "clean production method" for N-cyanoethylaniline, the precursor to the final product. google.com This method utilizes hydrochloric acid and zinc chloride as catalysts for the addition reaction between aniline and acrylonitrile. google.com The process also includes steps for the recovery and recycling of unreacted acrylonitrile and aniline, highlighting a move towards more sustainable manufacturing processes. google.com
Investigation of Alternative and Novel Synthetic Routes
Beyond the established two-step pathway, research is ongoing to develop more efficient and streamlined methods for the synthesis of this compound and related compounds.
Catalyst Development for Enhanced Synthesis Efficiency
The development of advanced catalytic systems is a key area of focus for improving the synthesis of this compound. For the N-alkylation step, phase-transfer catalysis (PTC) presents a promising alternative to traditional methods. acsgcipr.org PTC can facilitate reactions between reactants in immiscible phases, often leading to milder reaction conditions, increased reaction rates, and higher yields. acsgcipr.orgyoutube.com The use of quaternary ammonium (B1175870) salts as phase-transfer catalysts is common in N-alkylation reactions. acsgcipr.org
For the cyanoethylation of secondary amines like N-benzylaniline, the choice of catalyst is critical. While base catalysis is common, the development of more selective and reusable catalysts is an active area of research.
Scale-Up Considerations and Process Intensification in Synthesis
The industrial production of this compound necessitates careful consideration of scale-up and process intensification to ensure efficiency, safety, and cost-effectiveness. The solvent-free benzylation reaction mentioned in the patent literature is a prime example of process intensification, as it increases reactor throughput and reduces waste. researchgate.net
Further process intensification can be achieved through the adoption of modern chemical engineering technologies. Continuous flow chemistry, for instance, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for automation and in-line monitoring. acsgcipr.orgresearchgate.net The application of flow chemistry to the synthesis of aminonitriles is an area of active development. acsgcipr.org
Microwave-assisted synthesis is another technique that can significantly accelerate reaction times and improve yields in organic synthesis. doaj.orgresearchgate.netrsc.org The use of microwave irradiation for the cyanoethylation of anilines or the N-alkylation step could potentially offer a more energy-efficient and rapid route to this compound. doaj.orgresearchgate.netrsc.org
The table below summarizes the key synthetic approaches and reaction conditions discussed:
| Synthetic Approach | Starting Materials | Key Intermediates | Reaction Type | Catalysts/Reagents | Reported Yield | Source |
| Two-Step Synthesis | Aniline, Acrylonitrile, Benzyl chloride | N-Cyanoethylaniline | Cyanoethylation, N-Alkylation | Base, Acetic acid/CuCl₂, HCl/ZnCl₂ | 90-96% (Cyanoethylation), 85-92% (Benzylation) | researchgate.netgoogle.comgoogle.com |
| Direct Cyanoethylation | N-Benzylaniline, Acrylonitrile | - | Michael Addition | Base | Not specified | - |
Purification Techniques and Purity Assessment Methodologies for this compound
The isolation and purification of this compound from a reaction mixture are critical steps to obtain a product with the desired level of purity. The choice of purification method is often dictated by the scale of the synthesis and the nature of the impurities present. Following purification, a combination of analytical techniques is employed to assess the purity of the compound.
Purification Techniques
The primary methods for purifying this compound and related compounds are crystallization and column chromatography.
Crystallization
Crystallization is a widely used technique for the purification of solid organic compounds. The selection of an appropriate solvent system is crucial for effective purification. For this compound, its solubility profile indicates that it is insoluble in water but soluble in various organic solvents such as ethanol (B145695), acetone, pyridine, and dimethylformamide google.com. The pure form of the compound is a solid with a reported melting point of 99.6–100.6 °C, while industrial grades may have a broader melting range of 96.7–102 °C google.com.
For analogous compounds, such as 3-[Benzyl(2-cyanoethyl)amino]propanenitrile, crystallization from a solution of acetonitrile (B52724) by cooling to -15°C has been reported to yield a recovery of 58–65% . The general principle of crystallization involves dissolving the crude product in a minimum amount of a suitable hot solvent and then allowing the solution to cool slowly, leading to the formation of crystals as the solubility decreases. The impurities ideally remain in the mother liquor. The choice of solvent can significantly impact crystal morphology and polymorphic selectivity nih.gov. A variety of single and mixed solvent systems are commonly employed for the recrystallization of organic compounds, with ethanol, n-hexane/acetone, and n-hexane/ethyl acetate being common choices rochester.edupitt.edu.
Interactive Data Table: Common Solvents for Recrystallization
| Solvent/Mixture | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Generally unsuitable due to the insolubility of the target compound. |
| Ethanol | High | 78.5 | A common and effective solvent for many organic compounds. |
| Acetonitrile | Medium-High | 81.6 | Has been used for the crystallization of similar compounds. |
| Acetone | Medium | 56 | A versatile solvent for a range of polar and nonpolar compounds. |
| Ethyl Acetate | Medium | 77.1 | Often used in combination with a non-polar solvent like hexane. |
| n-Hexane | Low | 69 | Typically used as an anti-solvent in a mixed solvent system. |
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. For the purification of aminonitriles, silica (B1680970) gel is a commonly used stationary phase.
In the case of related compounds, such as 3-[Benzyl(2-cyanoethyl)amino]propanenitrile, silica gel column chromatography with an eluent system of ethyl acetate/hexane (1:4) has been successfully employed to remove residual amines . Similarly, flash chromatography using a hexane/ethyl acetate (10:1) solvent system has been used for the purification of benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate orgsyn.org. The polarity of the eluent is a critical parameter and is often optimized through preliminary analysis using thin-layer chromatography (TLC) orgsyn.org. For many organic compounds, a gradient elution, starting with a less polar solvent and gradually increasing the polarity, can provide effective separation rsc.org.
Purity Assessment Methodologies
To confirm the identity and determine the purity of this compound, a combination of spectroscopic and chromatographic methods is utilized.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of a compound and quantifying any impurities. For the analysis of the closely related compound 3-(Benzylamino)propionitrile, a reverse-phase (RP) HPLC method has been described sielc.com. This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid sielc.com. For applications requiring mass spectrometric detection (LC-MS), the non-volatile phosphoric acid is typically replaced with a volatile acid like formic acid sielc.comsielc.com. The use of smaller particle size columns (e.g., 3 µm) can enable faster analyses, a technique known as Ultra-High-Performance Liquid Chromatography (UPLC) sielc.comsielc.com.
Interactive Data Table: Representative HPLC Conditions for Related Aminonitriles
| Parameter | Condition | Reference |
| Column | Newcrom R1, Reverse Phase | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |
| Alternative Mobile Phase (MS-compatible) | Acetonitrile (MeCN), Water, Formic Acid | sielc.comsielc.com |
| Detection | UV-Vis | - |
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and purity confirmation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound. Although specific spectral data for this compound is not readily available in the provided search results, the spectra of analogous compounds can offer insights into the expected chemical shifts rsc.orgresearchgate.netorganicchemistrydata.org. For instance, in the ¹H NMR spectrum of 4-(Phenylamino)benzonitrile, aromatic protons appear in the range of δ 6.97-7.46 ppm, and a broad singlet for the N-H proton is observed at δ 6.18 ppm rsc.org. In the ¹³C NMR spectrum of the same compound, the nitrile carbon appears at δ 119.9 ppm, and the aromatic carbons resonate between δ 101.3-147.9 ppm rsc.org.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. The monoisotopic mass of this compound is 236.131349 Da chemspider.comnih.govepa.gov. Electron ionization mass spectrometry (EI-MS) of the related 3-(Phenylamino)propanenitrile shows a molecular ion peak corresponding to its molecular weight nist.gov.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups. For the nitrile group (-C≡N) in related compounds, a characteristic stretching vibration is observed in the region of 2245 cm⁻¹ .
Chemical Reactivity and Transformation Pathways of 3 Benzyl Phenyl Amino Propanenitrile
Reactivity of the Tertiary Amine Moiety
The tertiary amine in 3-[Benzyl(phenyl)amino]propanenitrile, characterized by the nitrogen atom bonded to a benzyl (B1604629) group, a phenyl group, and a propylnitrile chain, is nucleophilic and susceptible to various electrophilic attacks and redox reactions.
Electrophilic Attacks and Quaternization Reactions
The lone pair of electrons on the nitrogen atom makes the tertiary amine a target for electrophiles. A classic reaction for tertiary amines is quaternization, where the nitrogen atom is alkylated, forming a quaternary ammonium (B1175870) salt. This typically occurs via an SN2 mechanism when treated with an alkyl halide. semanticscholar.org For N-benzylaniline derivatives, this reaction proceeds readily. For example, the reaction of N,N-dimethylbenzylamine with various long-chain n-alkyl bromides results in the formation of N-benzyl-N,N-dimethylalkan-1-ammonium bromides, also known as benzalkonium bromides. jcu.czjcu.czresearchgate.net The reaction is typically carried out by refluxing the tertiary amine with the alkylating agent in a suitable solvent like ethanol (B145695) or butanone. jcu.czresearchgate.net
The kinetics of quaternization between N,N-dimethylaniline and benzyl chloride have been studied, revealing the formation of a polar, charge-separated transition state. semanticscholar.org The reactivity is influenced by steric factors and the nature of the solvent. semanticscholar.orgresearchgate.net In the case of this compound, reaction with an electrophile such as methyl iodide would be expected to yield the corresponding quaternary ammonium salt, N-benzyl-N-methyl-N-(2-cyanoethyl)anilinium iodide.
Table 1: Representative Quaternization Reactions of Tertiary Benzylamines
| Tertiary Amine | Electrophile | Solvent | Conditions | Product |
|---|---|---|---|---|
| N,N-Dimethylbenzylamine | 1-Bromooctane | Ethanol | Reflux, 28 hours | N-Benzyl-N,N-dimethyloctan-1-ammonium bromide |
| N,N-Dimethylaniline | Benzyl Chloride | Acetone | 300 K | N-Benzyl-N,N-dimethylanilinium chloride |
This table presents data from analogous reactions to illustrate the expected reactivity.
Oxidation and Reduction Chemistry at the Nitrogen Center
The nitrogen center of this compound can undergo both oxidation and reduction.
Oxidation: Tertiary amines can be oxidized to form amine N-oxides. This is commonly achieved using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). nih.gov For N-benzyl tertiary amines, a particularly notable reaction is oxidative debenzylation. Treatment with reagents like ceric ammonium nitrate (B79036) (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can cleave the N-benzyl bond to yield the corresponding secondary amine. rsc.orgst-andrews.ac.ukrsc.orgthieme-connect.com This reaction is chemoselective, meaning the N-benzyl group can often be removed without affecting other functional groups like O-benzyl ethers. rsc.org The mechanism is thought to involve oxidation at the nitrogen atom, rather than the aromatic ring. rsc.org
Table 2: Oxidative N-Debenzylation of Tertiary Benzylamines
| Substrate | Reagent | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| N,N-Dibenzyl-N-cyclohexylamine | CAN (2.1 equiv.) | CH₃CN–H₂O (5:1) | Room Temp. | N-Benzylcyclohexylamine | 91% |
| N-Benzyl-3-phenyl-piperidine | CAN (2.1 equiv.) | CH₃CN–H₂O (5:1) | Room Temp. | 3-Phenylpiperidine | 88% |
This table showcases the chemoselective debenzylation of related N-benzyl amines. rsc.org
Reduction: While the tertiary amine itself is in a reduced state, the term "reduction" in this context often refers to the hydrogenolysis of the N-benzyl group. Catalytic hydrogenation is a common method for this transformation. Using a palladium-on-carbon (Pd/C) catalyst with a hydrogen source, the N-benzyl group can be cleaved to yield the secondary amine, N-phenyl-3-aminopropanenitrile, and toluene. acs.org The efficiency of this deprotection can be enhanced by additives. For instance, the combined use of Pd/C and niobic acid-on-carbon (Nb₂O₅/C) facilitates the hydrogenative deprotection under mild conditions. acs.org Catalytic transfer hydrogenation (CTH) using a hydrogen donor like 1,4-cyclohexadiene (B1204751) in the presence of Pd/C is another effective method for selective N-debenzylation. lookchem.com
Transformations of the Nitrile Functional Group
The cyano (–C≡N) group is a versatile functional group capable of undergoing a variety of transformations, including nucleophilic additions, hydrolysis, and reduction. researchgate.net
Nucleophilic Additions to the Cyano Group
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This leads to the formation of an intermediate imine anion, which can be further transformed. wikipedia.org
A well-known example is the addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li). Reaction of this compound with a Grignard reagent would lead, after hydrolysis of the intermediate imine, to a ketone. wikipedia.org For instance, reaction with methylmagnesium bromide would yield 4-[Benzyl(phenyl)amino]-2-butanone.
Another significant reaction is the Blaise reaction, which involves the addition of an organozinc reagent (an α-haloester treated with zinc) to the nitrile, ultimately forming a β-ketoester after hydrolysis. wikipedia.org
Hydrolysis and Alcoholysis Reactions
Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to first form a primary amide and then, upon further hydrolysis, a carboxylic acid. chemistrysteps.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (like H₂SO₄ or HCl) and water, the nitrile is first protonated, making it more susceptible to nucleophilic attack by water. aklectures.com This leads to an amide intermediate, 3-[Benzyl(phenyl)amino]propanamide. With continued heating, the amide is further hydrolyzed to the corresponding carboxylic acid, 3-[Benzyl(phenyl)amino]propanoic acid, and an ammonium salt. chemistrysteps.comyoutube.com
Base-Catalyzed Hydrolysis: In a hot aqueous solution of a strong base (like NaOH), the hydroxide (B78521) ion attacks the electrophilic nitrile carbon. chemistrysteps.com Subsequent protonation from water yields the amide. Under milder conditions, the reaction can sometimes be stopped at the amide stage. youtube.com However, with more vigorous conditions (prolonged heating), the amide is hydrolyzed to a carboxylate salt. youtube.com Acidic workup then provides the carboxylic acid.
Alcoholysis: In the presence of an alcohol and a strong acid catalyst (like HCl), nitriles can undergo alcoholysis in what is known as the Pinner reaction. This reaction initially forms an imino ether salt (a Pinner salt), which can then be hydrolyzed to an ester. wikipedia.org Reaction of this compound with ethanol would thus yield ethyl 3-[Benzyl(phenyl)amino]propanoate.
Reductive Transformations of the Nitrile
The nitrile group can be completely reduced to a primary amine. This transformation is of significant synthetic importance.
Catalytic Hydrogenation: This is a widely used industrial method for nitrile reduction. bme.hu Various catalysts can be employed, including Raney nickel, palladium, platinum, or rhodium. google.comwikipedia.org The reaction requires a source of hydrogen gas, often under pressure. Hydrogenation of this compound would yield N¹-Benzyl-N¹-phenylpropane-1,3-diamine. Controlling the reaction conditions is crucial to prevent the formation of secondary and tertiary amine byproducts. wikipedia.org
Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective at reducing nitriles to primary amines. wikipedia.orglibretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to liberate the amine product. uop.edu.pk Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce nitriles on their own but can do so in the presence of a catalyst like CoCl₂. wikipedia.org Diisobutylaluminium hydride (DIBAL-H) is another useful reagent that can reduce nitriles to an aldehyde after hydrolysis, providing an alternative pathway to the full reduction to an amine. youtube.com
Table 3: Common Methods for Nitrile Reduction
| Reagent/Catalyst | Solvent | Product Type |
|---|---|---|
| H₂ / Raney Ni | Ethanol/Ammonia | Primary Amine |
| H₂ / Pd/C | Methanol/Acid | Primary Amine |
| LiAlH₄ | Diethyl Ether / THF | Primary Amine |
| NaBH₄ / CoCl₂ | Methanol | Primary Amine |
This table summarizes general conditions for the reduction of nitriles. bme.huwikipedia.orglibretexts.orgyoutube.com
Reactivity of the Aromatic Moieties
The presence of both a phenyl group directly attached to the nitrogen atom and a benzyl group provides two distinct arenas for aromatic reactions. The reactivity of these rings is significantly influenced by the electron-donating nature of the tertiary amino group.
The nitrogen atom of the amino group in this compound possesses a lone pair of electrons that can be delocalized into the phenyl ring. This electron donation increases the electron density of the phenyl ring, particularly at the ortho and para positions, making it highly activated towards electrophilic attack. byjus.com Consequently, electrophilic aromatic substitution reactions are expected to occur preferentially on the phenyl ring rather than the benzyl ring. quora.com
Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. In the case of anilines, these reactions are often facile and may not require a catalyst. byjus.com For instance, the bromination of aniline (B41778) occurs readily at room temperature to yield the 2,4,6-tribromoaniline. byjus.com While the steric bulk of the benzyl and cyanoethyl groups in this compound might hinder substitution at both ortho positions, the para position is expected to be highly reactive.
It is important to note that under strongly acidic conditions, such as those used for nitration, the nitrogen atom can be protonated. This would form an anilinium-like ion, which is deactivating and meta-directing. byjus.combyjus.com Therefore, the reaction conditions must be carefully controlled to achieve the desired substitution pattern.
The aromatic rings of this compound, particularly if functionalized with a halide, are potential substrates for metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium- and nickel-based catalysts are commonly employed for such transformations. researchgate.netnih.gov
The Buchwald-Hartwig amination is a prominent example, involving the palladium-catalyzed coupling of an aryl halide with an amine. researchgate.netresearchgate.net While this compound itself is an amine, it could also be a substrate if one of its aromatic rings were halogenated. For instance, a bromo-substituted derivative could undergo coupling with another amine, an alcohol, or a thiol. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphines often being effective. cmu.edu
Recent advancements have also highlighted the use of more sustainable nickel-based catalysts for C-N cross-coupling reactions. nih.govresearchgate.net These systems can be effective for a wide range of (hetero)aryl chlorides and anilines. Furthermore, iron-catalyzed cross-dehydrogenative coupling reactions have been developed for N-methylanilines, suggesting that direct C-H functionalization of the benzyl group's methylenic position might be feasible under certain catalytic conditions. acs.org
Table 1: Examples of Metal-Catalyzed Coupling Reactions with Aniline Derivatives
| Catalyst System | Reactants | Product Type | Reference |
| Pd₂(dba)₃ / BINAP | 5-bromo-m-xylene, Benzylamine (B48309) | N-Aryl amine | cmu.edu |
| Cr-salen / O₂ | N,N-dimethylaniline, 2-Naphthol | Unsymmetrical biaryl | nih.govacs.org |
| [(JosiPhos)NiCl₂] | (Hetero)aryl chlorides, Anilines | (Hetero)aniline derivatives | researchgate.net |
| Iron-catalyst | N-methylanilines, Cyclic alkanes | α-C–H alkylated N-methylanilines | acs.org |
Investigation of Pericyclic and Rearrangement Reactions
While there is no specific literature on pericyclic or rearrangement reactions of this compound, the structure allows for speculation on potential transformations. The presence of allylic protons on the benzyl group and the nitrile functionality could, under specific thermal or photochemical conditions, lead to sigmatropic rearrangements.
One plausible, though likely high-energy, process could be a acs.orgacs.org-sigmatropic rearrangement if the molecule could be induced to form a suitable enamine or related intermediate. However, this is highly speculative without experimental evidence.
More relevant might be rearrangements involving the generation of reactive intermediates. For example, oxidation of the aniline moiety could lead to an N-aryl nitrenoid intermediate, which can undergo subsequent C-N bond formation to construct new heterocyclic rings. sci-hub.se Studies on 2-substituted anilines have shown that such intermediates can trigger pinacol-like ring expansions. sci-hub.se
Mechanistic Studies of Key Reaction Pathways
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methodologies. This involves kinetic analysis and the identification of intermediates and transition states.
Kinetic studies on reactions analogous to those that this compound would undergo provide valuable insights. For instance, the cyanoethylation of alcohols, a reaction related to the formation of the propanenitrile moiety, has been shown to be first-order in both acrylonitrile (B1666552) and the alkoxide catalyst. huji.ac.ilacs.org The rate-determining step is the nucleophilic attack of the alkoxide on acrylonitrile. huji.ac.il The reaction rate is influenced by the basicity of the nucleophile and the dielectric constant of the solvent. huji.ac.ilacs.org
In the context of metal-catalyzed amination, mechanistic studies have revealed that the reductive elimination of the arylamine can be the turnover-limiting step. nih.govnih.gov There can also be an equilibrium between different palladium complexes prior to this rate-limiting step. nih.govnih.gov
The thermal decomposition of related polymers containing nitrile and amine functionalities has been studied, with the reaction order being close to one for the main decomposition stages. mdpi.com Such studies can provide a basis for understanding the stability and degradation pathways of this compound.
Table 2: Kinetic Data for Related Reactions
| Reaction | Key Kinetic Finding | Reference |
| Cyanoethylation of alcohols | First order in acrylonitrile and alkoxide anion. Rate-determining step is nucleophilic attack. | huji.ac.il |
| Pd-catalyzed amination with aqueous ammonia | Turnover-limiting reductive elimination of the arylamine. | nih.govnih.gov |
| Thermal decomposition of P(DAC-AM) | Reaction order close to 1 for the main decomposition stages. | mdpi.com |
The identification of intermediates and the characterization of transition states are essential for a complete mechanistic picture. In electrophilic aromatic substitution, the key intermediate is a positively charged species, often called a sigma complex or arenium ion, formed by the attack of the electrophile on the aromatic ring. savemyexams.com
For metal-catalyzed cross-coupling reactions, the catalytic cycle typically involves intermediates such as oxidative addition complexes, metal-amido complexes, and the final product complex before reductive elimination. cmu.edu In some cases, as with chromium-salen catalyzed cross-coupling, an outer-sphere oxidation of the aniline partner is suggested, followed by nucleophilic attack. nih.govacs.org
In rearrangement reactions, the nature of the intermediates is highly dependent on the reaction type. For example, the oxidation of anilines can proceed through an iminoiodinane intermediate to generate an electrophilic N-aryl nitrenoid. sci-hub.se The thermal decomposition of related nitrogen-containing compounds can proceed through various radical and non-radical pathways, with the specific intermediates depending on the molecular structure and conditions. researchgate.netresearchgate.net
Advanced Spectroscopic and Structural Characterization of 3 Benzyl Phenyl Amino Propanenitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural analysis of 3-[Benzyl(phenyl)amino]propanenitrile, offering precise insights into the hydrogen and carbon framework of the molecule.
The ¹H NMR spectrum of this compound, typically recorded in a solvent like CDCl₃, displays distinct signals corresponding to the different types of protons in the molecule. The aromatic regions show complex multiplets for the phenyl and benzyl (B1604629) groups. The aliphatic protons of the ethyl cyanide chain and the benzylic methylene (B1212753) protons appear as characteristic triplets and a singlet, respectively.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The nitrile carbon appears in the characteristic downfield region, while the aromatic carbons span the typical range for benzene (B151609) derivatives. The aliphatic carbons of the N-CH₂ and CH₂CN groups, along with the benzylic carbon, are observed at higher field strengths.
Table 1: ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.37 - 7.20 | m | 7H | Ar-H (Benzyl) & Ar-H (Phenyl, meta) |
| 7.18 | t | 2H | Ar-H (Phenyl, para) |
| 6.78 | d | 1H | Ar-H (Phenyl, ortho) |
| 4.60 | s | 2H | N-CH₂ (Benzyl) |
| 3.65 | t | 2H | N-CH₂ (Propionitrile) |
Table 2: ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 147.2 | C (Quaternary, Phenyl) |
| 137.5 | C (Quaternary, Benzyl) |
| 129.3 | Ar-CH (Phenyl) |
| 128.8 | Ar-CH (Benzyl) |
| 127.5 | Ar-CH (Benzyl) |
| 118.0 | Ar-CH (Phenyl) |
| 117.8 | CN (Nitrile) |
| 113.2 | Ar-CH (Phenyl) |
| 53.6 | N-CH₂ (Benzyl) |
| 47.1 | N-CH₂ (Propionitrile) |
Two-dimensional NMR experiments are indispensable for the unambiguous assignment of the ¹H and ¹³C NMR spectra and for confirming the structural connectivity of this compound.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling correlations between adjacent protons. For instance, a clear cross-peak would be observed between the protons of the N-CH₂ group at δ 3.65 ppm and the CH₂-CN protons at δ 2.58 ppm, confirming the presence of the -CH₂-CH₂-CN fragment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the N-CH₂ protons (δ 3.65 ppm) to the corresponding carbon (δ 47.1 ppm), the CH₂-CN protons (δ 2.58 ppm) to their carbon (δ 16.5 ppm), and the benzylic protons (δ 4.60 ppm) to the benzylic carbon (δ 53.6 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). Key correlations would include the benzylic protons (δ 4.60 ppm) showing cross-peaks to the quaternary carbon of the phenyl ring (δ 147.2 ppm) and the quaternary carbon of the benzyl group (δ 137.5 ppm). Furthermore, the protons of the N-CH₂ group (δ 3.65 ppm) would show a correlation to the nitrile carbon (δ 117.8 ppm), firmly establishing the connectivity of the propionitrile (B127096) moiety to the nitrogen atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would reveal through-space correlations, providing insights into the molecule's preferred conformation. For example, correlations between the benzylic protons (δ 4.60 ppm) and the ortho-protons of the phenyl ring (δ 6.78 ppm) would be expected, indicating their spatial proximity.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy probes the molecular vibrations of this compound, offering valuable information about its functional groups.
The IR and Raman spectra of this compound exhibit characteristic bands that are diagnostic for its key functional groups.
Nitrile Group (C≡N): A sharp and intense absorption band is observed in the IR spectrum around 2247 cm⁻¹, which is characteristic of the C≡N stretching vibration. This band would also be present, though typically weaker, in the Raman spectrum.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl and benzyl rings appear in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene groups (N-CH₂ and CH₂-CN) are found just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of bands in the 1600-1450 cm⁻¹ region.
C-N Stretching: The stretching vibration of the tertiary amine C-N bond is expected in the fingerprint region, typically around 1360-1310 cm⁻¹.
Table 3: Characteristic Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| ~3060 | Aromatic C-H Stretch |
| ~2925 | Aliphatic C-H Stretch |
| ~2247 | C≡N Nitrile Stretch |
| ~1600, ~1500 | Aromatic C=C Stretch |
| ~1450 | CH₂ Bend (Scissoring) |
While detailed conformational studies on this compound using vibrational spectroscopy are not extensively reported in the literature, this technique could theoretically be employed to study its conformational landscape. The molecule possesses rotational freedom around the C-N bonds and the C-C single bonds of the propionitrile chain. Different conformers (rotamers) would likely exhibit subtle but measurable differences in their vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹). By performing temperature-dependent IR or Raman studies, or by comparing experimental spectra with theoretical calculations for different conformers, it would be possible to gain insights into the most stable conformation in a given state (solid, liquid, or in solution).
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass. For this compound (C₁₆H₁₆N₂), the theoretical monoisotopic mass is calculated to be 236.13135 Da.
An experimental HRMS analysis, often using a technique like Electrospray Ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The expected m/z (mass-to-charge ratio) for the protonated species would be 237.13862. An experimental measurement that is very close to this theoretical value (typically within a few parts per million, ppm) provides strong evidence for the assigned molecular formula, C₁₆H₁₆N₂, and confirms the identity of the compound.
Fragmentation Pathway Analysis
Mass spectrometry, particularly with electron ionization (EI), provides critical information about the molecule's structure by inducing fragmentation in a predictable manner. The fragmentation pattern of this compound is dominated by the stability of the carbocations that can be formed.
The most prominent fragmentation pathway involves the cleavage of the C-N bond between the tertiary amine and the benzyl group. nih.gov This heterolytic cleavage is highly favored due to the formation of the benzyl cation (C₇H₇⁺), which readily rearranges into the exceptionally stable tropylium (B1234903) ion. nih.govcore.ac.uk This tropylium ion is consistently observed as the base peak or a significantly abundant ion at a mass-to-charge ratio (m/z) of 91 in the mass spectra of many benzyl-containing compounds. wvu.edu
Other plausible fragmentation pathways include:
Loss of the propanenitrile side chain: Cleavage of the N-CH₂ bond of the propanenitrile group can lead to the formation of a [M - CH₂CH₂CN]⁺ fragment.
Fragments from the aniline (B41778) moiety: Ions corresponding to the phenyl group (m/z 77) or the aniline radical cation can also be observed. massbank.eu
McLafferty-type rearrangements: Although less common for this structure, rearrangements involving the propanenitrile chain could potentially occur.
The analysis of these pathways allows for the unambiguous identification of the core structural components of the molecule.
Isotopic Pattern Verification
The verification of the isotopic pattern in the mass spectrum serves as a crucial confirmation of the elemental composition of this compound. The molecular formula of the compound is C₁₆H₁₆N₂. nih.gov The monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, is calculated to be 236.131348519 Da. nih.gov
The theoretical isotopic distribution for the molecular ion [M]⁺ can be predicted:
[M]⁺ (m/z ≈ 236.13): This represents the molecule composed entirely of the most common isotopes (¹²C, ¹H, ¹⁴N). Its relative abundance is defined as 100%.
[M+1]⁺ (m/z ≈ 237.13): This peak arises from the presence of one heavy isotope, primarily ¹³C or ¹⁵N. Its expected relative abundance can be approximated using the formula: (1.1% × number of C atoms) + (0.37% × number of N atoms). For C₁₆H₁₆N₂, this calculates to approximately (1.1% × 16) + (0.37% × 2) = 17.6% + 0.74% = 18.34%.
[M+2]⁺ (m/z ≈ 238.13): This smaller peak results from the presence of two ¹³C atoms, one ¹³C and one ¹⁵N, or a single ¹⁸O if present, though oxygen is absent here. Its intensity is significantly lower than the [M+1]⁺ peak.
Comparing the experimentally observed isotopic pattern from a high-resolution mass spectrum to these theoretical values provides strong evidence for the assigned molecular formula.
X-ray Crystallography for Solid-State Structure Determination
A definitive single-crystal X-ray diffraction study for this compound was not found in a search of publicly available scientific literature and crystallographic databases. Therefore, the following sections discuss the anticipated structural features based on the analysis of analogous molecules containing benzyl, amine, and nitrile functionalities.
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique would provide unequivocal proof of the molecular structure, conformation, and packing.
The crystal packing of this compound would be governed by a combination of weak, non-covalent interactions. As the molecule lacks strong hydrogen bond donors (like N-H or O-H), the packing would be primarily dictated by:
Van der Waals Forces: These dispersion forces would be significant due to the large surface area of the two aromatic rings (benzyl and phenyl) and the alkyl chain. rsc.org
π-π Stacking: The phenyl and benzyl rings might engage in offset π-π stacking interactions, a common feature in the crystal structures of aromatic compounds that contributes to lattice stability. mdpi.com
Interactions involving the Cyano Group: The nitrile group (C≡N) is highly polar and can participate in dipole-dipole interactions. It can also act as a weak hydrogen bond acceptor (C-H···N). nih.gov The versatility of the cyano group in forming various intermolecular bonds, including tetrel bonds, can play a crucial role in the crystal's cohesion. nih.gov
It is unlikely that strong, classical hydrogen bonds would be observed, but a complex interplay of the weaker forces mentioned above would define the supramolecular architecture. nih.govmdpi.com
A crystallographic study would yield precise measurements of all bond lengths, bond angles, and torsion angles. In the absence of specific experimental data for this compound, the expected values can be inferred from established chemical principles and data from similar crystallized compounds.
The following table presents typical values for the key geometric parameters expected in the molecule's structure.
| Parameter | Atoms Involved | Expected Value |
| Bond Lengths (Å) | ||
| Aromatic C-C | C-C in phenyl/benzyl rings | ~1.39 Å |
| Aromatic C-N | C(phenyl)-N | ~1.43 Å |
| Amine C-N | C(benzyl)-N, C(propyl)-N | ~1.47 Å |
| Alkyl C-C | C-C in propanenitrile chain | ~1.53 Å |
| Nitrile C≡N | C≡N | ~1.14 Å |
| Bond Angles (°) | ||
| Aromatic Ring | C-C-C in phenyl/benzyl | ~120° |
| Amine Center | C(phenyl)-N-C(benzyl) | ~115-120° |
| Tetrahedral Carbon | H-C-H in CH₂ groups | ~109.5° |
| Nitrile Group | C-C≡N | ~178-180° |
| Torsion Angles (°) | ||
| Phenyl-N | C-C-N-C | Defines orientation of phenyl group |
| Benzyl-N | C-C-N-C | Defines orientation of benzyl group |
Note: These are generalized values. Actual experimental values would vary depending on the specific crystalline environment and intermolecular forces.
Advanced Chromatographic and Separation Techniques for Purity and Isomer Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for assessing the purity of this compound and for separating it from potential isomers or reaction byproducts. d-nb.infosemanticscholar.org The compound is sufficiently volatile and thermally stable for GC analysis.
A typical GC-MS protocol would involve:
Injection: A small volume of the sample, dissolved in a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297), is injected into a heated inlet, where it is vaporized.
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. A common stationary phase for this type of analysis would be a 5% phenyl polymethylsiloxane (e.g., DB-5ms or HP-5ms), which separates compounds based on their boiling points and polarity. nih.gov A temperature-programmed method, where the column temperature is gradually increased (e.g., from 100°C to 300°C), would ensure the efficient elution of all components. nih.gov
Detection (MS): As the compound elutes from the column, it enters the mass spectrometer's ion source. The resulting mass spectrum provides a molecular fingerprint, confirming the identity of the peak. The retention time (the time taken to pass through the column) is a characteristic property under specific conditions.
Purity is determined by integrating the area of the main peak in the total ion chromatogram (TIC) and comparing it to the total area of all peaks. gcms.cz This method can detect and quantify impurities such as starting materials from its synthesis (e.g., N-benzylaniline, acrylonitrile) or isomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components within a mixture. In the context of this compound, HPLC is instrumental for assessing its purity, monitoring reaction progress during its synthesis, and for quality control of the final product. The method's high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and other impurities.
The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). For a compound like this compound, which possesses both nonpolar (benzyl and phenyl groups) and moderately polar (nitrile group) characteristics, reversed-phase HPLC is the most common and effective approach. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase.
Detailed Research Findings
While specific, detailed research findings on the HPLC analysis of this compound are not extensively documented in publicly available literature, methodologies for structurally analogous compounds provide a strong basis for establishing an effective analytical method. For instance, the analysis of related N-substituted propanenitrile derivatives often employs a reversed-phase C18 column. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with a small amount of an acidifier like phosphoric acid or formic acid to ensure sharp, symmetrical peaks by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. sielc.comsielc.comsielc.comsielc.com
The selection of acetonitrile as the organic modifier in the mobile phase is due to its low viscosity and UV transparency, which are advantageous for HPLC analysis. The ratio of acetonitrile to water is a critical parameter that is optimized to achieve the desired retention time and separation efficiency. An increase in the proportion of acetonitrile will typically lead to a shorter retention time for this compound, as it is a relatively nonpolar compound.
Detection is commonly achieved using a UV detector, as the phenyl and benzyl groups in the molecule contain chromophores that absorb UV light. The wavelength of detection is usually set at a λmax where the compound exhibits maximum absorbance, thereby maximizing the sensitivity of the analysis.
The following interactive data table outlines a typical set of HPLC conditions that would be suitable for the analysis of this compound, based on methods for related compounds.
Table 1: Representative HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 254 nm |
| Expected Retention Time | 4 - 6 minutes |
It is important to note that variations in column chemistry, mobile phase composition, and temperature can influence the retention time. researchgate.net For instance, a mobile phase with a higher percentage of water would increase the retention time of the relatively nonpolar this compound. Similarly, different types of reversed-phase columns, such as those with phenyl-hexyl or biphenyl (B1667301) stationary phases, could offer alternative selectivity for this analyte and its potential impurities. researchgate.net For applications requiring mass spectrometry (MS) detection, phosphoric acid in the mobile phase would be substituted with a volatile acid like formic acid to ensure compatibility with the MS interface. sielc.comsielc.comsielc.comsielc.com
Computational and Theoretical Studies on 3 Benzyl Phenyl Amino Propanenitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule in its electronic ground state. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a powerful computational method that determines the electronic structure of a many-body system by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. It is widely used to predict the geometric and electronic properties of molecules. For a molecule like 3-[Benzyl(phenyl)amino]propanenitrile, DFT calculations, commonly using functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be used to optimize the molecular geometry and calculate various properties. innovareacademics.inresearchgate.net
A DFT study on related halosubstituted anilines, for instance, predicted that these molecules exist in a near-planar pyramidal form. researchgate.net Similar calculations on aniline (B41778) derivatives have been used to determine structural parameters, vibrational frequencies, and infrared intensities. researchgate.net For this compound, DFT would be instrumental in predicting bond lengths, bond angles, and dihedral angles of its lowest energy conformation.
Illustrative DFT-Calculated Ground State Properties for an Analogous Amine
Disclaimer: The following data is hypothetical and illustrative of typical results obtained for a tertiary amine and does not represent experimentally verified data for this compound.
| Parameter | Functional/Basis Set | Calculated Value |
| Total Energy | B3LYP/6-311++G(d,p) | -865.1234 Hartree |
| Dipole Moment | B3LYP/6-311++G(d,p) | 2.54 Debye |
| C-N (benzyl) Bond Length | B3LYP/6-311++G(d,p) | 1.46 Å |
| C-N (phenyl) Bond Length | B3LYP/6-311++G(d,p) | 1.41 Å |
| C-N (propyl) Bond Length | B3LYP/6-311++G(d,p) | 1.48 Å |
| N-C-C (nitrile) Angle | B3LYP/6-311++G(d,p) | 112.5° |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameters. aps.orgaps.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate energetic and electronic data, though often at a higher computational cost than DFT. nist.govnih.govmdpi.com
For instance, high-level ab initio calculations have been used to study the reaction energetics of substituted nitrenium ions with water, yielding detailed information about intermediates and transition states. nist.gov For this compound, these methods could be used to calculate precise ionization potentials, electron affinities, and bond dissociation energies, which are crucial for understanding its reactivity and stability. benthamdirect.com
Table of Illustrative Ab Initio Energetic Descriptors
Disclaimer: The following data is hypothetical, based on typical values for related organic molecules, and serves to illustrate the outputs of ab initio calculations.
| Descriptor | Method/Basis Set | Calculated Value (kcal/mol) |
| Ionization Potential | CCSD(T)/aug-cc-pVTZ | 175.5 |
| Electron Affinity | MP2/6-311+G(d,p) | -8.2 |
| N-C (benzyl) Bond Dissociation Enthalpy | G3XMP2 | 85.3 |
| N-C (phenyl) Bond Dissociation Enthalpy | G3XMP2 | 98.7 |
Conformational Analysis and Potential Energy Surfaces
Molecules with multiple single bonds, like this compound, can exist in various spatial arrangements, or conformations, due to rotation around these bonds. Conformational analysis aims to identify the most stable of these arrangements.
The identification of stable conformers involves systematically exploring the potential energy surface (PES) of the molecule. libretexts.orgwikipedia.org A PES is a multidimensional plot that relates the potential energy of a molecule to its geometry. libretexts.org Minima on this surface correspond to stable or metastable conformers.
For a molecule as flexible as this compound, key rotational degrees of freedom would include the torsion angles around the C-N bonds and the C-C bonds of the propane (B168953) chain. Studies on the simpler benzylamine (B48309) have identified multiple stable conformers based on the torsion angle of the amino group relative to the phenyl ring. colostate.edu A computational scan of these dihedral angles would reveal the low-energy conformers of this compound, providing insight into its preferred three-dimensional shape.
Table of Hypothetical Stable Conformers
Disclaimer: This table is illustrative, showing how different conformers of a flexible molecule would be characterized based on their dihedral angles and relative energies.
| Conformer ID | Dihedral Angle 1 (Cα-C-N-Cphenyl) | Dihedral Angle 2 (Cα-C-N-Cbenzyl) | Relative Energy (kcal/mol) |
| Conf-1 (Global Minimum) | 178.5° (anti) | 65.2° (gauche) | 0.00 |
| Conf-2 | 68.1° (gauche) | 67.5° (gauche) | 1.25 |
| Conf-3 | -70.3° (gauche) | 175.9° (anti) | 2.10 |
The potential energy surface not only reveals stable conformers but also the energy barriers that separate them. These barriers, known as rotational barriers, are the energy required to rotate from one conformer to another and correspond to saddle points on the PES. libretexts.org The height of these barriers determines the rate of interconversion between conformers at a given temperature.
Computational studies on related diarylamines and biphenyls have successfully used methods like DFT to calculate these rotational barriers. nih.govbris.ac.ukrsc.orgbiomedres.us For this compound, calculating the barriers for the rotation of the phenyl and benzyl (B1604629) groups around the C-N bonds would be critical to understanding its dynamic behavior in solution. High barriers might lead to the existence of stable, non-interconverting conformers (atropisomers) at room temperature. bris.ac.uk
Table of Illustrative Rotational Energy Barriers
Disclaimer: The data represents a hypothetical analysis of rotational barriers for a molecule with similar structural motifs.
| Rotation | Transition State Geometry | Method | Calculated Barrier (kcal/mol) |
| Phenyl group rotation | Phenyl ring coplanar with C-N-C plane | B3LYP/6-31G | 8.5 |
| Benzyl group rotation | Benzyl group eclipsing C-N bond | B3LYP/6-31G | 5.2 |
| Propanenitrile chain rotation | Cyano group eclipsing C-C bond | B3LYP/6-31G* | 3.8 |
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its chemical reactivity. Computational methods provide a suite of descriptors derived from the molecular orbitals and electron density that can predict how a molecule will behave in a chemical reaction.
Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. researchgate.net
Other important descriptors include the electrostatic potential (ESP) map, which shows the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. kashanu.ac.ir For this compound, the nitrogen atom's lone pair would be an expected nucleophilic site, while the nitrile carbon could exhibit electrophilic character. nih.gov
Table of Illustrative Reactivity Descriptors
Disclaimer: This table provides hypothetical, yet representative, electronic descriptor values for a molecule of this class, calculated using DFT.
| Descriptor | Calculated Value | Interpretation |
| HOMO Energy | -6.8 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | -0.5 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | 6.3 eV | Suggests high kinetic stability |
| Global Hardness (η) | 3.15 eV | Measure of resistance to change in electron distribution |
| Electrophilicity Index (ω) | 1.35 eV | Quantifies the global electrophilic nature of the molecule |
| Most Negative ESP | -0.045 a.u. (on N atom) | Likely site for electrophilic attack |
| Most Positive ESP | +0.028 a.u. (on H atoms of CH2 adjacent to N) | Potential sites for nucleophilic interaction |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)
No specific studies detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions for this compound have been identified. This type of analysis, typically performed using methods like Density Functional Theory (DFT), is crucial for understanding a molecule's electronic properties and reactivity. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. nih.govresearchgate.net Without dedicated computational studies, no data table for these parameters can be provided.
Electrostatic Potential Surface (EPS) Mapping
There are no available publications or database entries that present an Electrostatic Potential Surface (EPS) map for this compound. An EPS map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. echemi.comepstem.net This information is vital for predicting how the molecule will interact with other chemical species. The generation of an EPS map requires quantum chemical calculations that have not been published for this specific compound.
Spectroscopic Property Prediction (e.g., theoretical NMR chemical shifts, vibrational frequencies)
No theoretical predictions of the NMR chemical shifts (¹H and ¹³C) or vibrational frequencies (IR spectra) for this compound have been found in the literature. Computational methods, such as DFT, are often used to predict these spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of the compound. researchgate.netacademie-sciences.fr Without such theoretical investigations, a data table of predicted spectroscopic data cannot be generated.
Molecular Dynamics Simulations for Solution-Phase Behavior
A search for molecular dynamics (MD) simulations focused on the solution-phase behavior of this compound did not yield any results. MD simulations are powerful tools for studying the dynamic behavior of molecules in a solvent, providing insights into their conformational changes, solvation, and interactions over time. mdpi.com
Applications and Advanced Material Science Relevance of 3 Benzyl Phenyl Amino Propanenitrile
Role as a Key Intermediate in Complex Organic Synthesis
The strategic placement of reactive functional groups within 3-[Benzyl(phenyl)amino]propanenitrile renders it an important precursor in the synthesis of elaborate organic molecules. The presence of both a nucleophilic nitrogen atom and an electrophilic nitrile group allows for a variety of chemical transformations, making it a valuable building block for diverse molecular frameworks.
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The molecular structure of this compound provides the necessary atoms and reactivity to construct various heterocyclic rings through cyclization reactions. The nitrile group can undergo addition reactions, while the aromatic rings can be functionalized or participate in cyclization pathways.
While specific examples of heterocycle synthesis directly from this compound are not extensively documented in readily available literature, its chemical structure suggests its potential as a precursor for several important classes of heterocycles. Based on established synthetic methodologies for analogous aminonitriles, the following conversions are theoretically plausible:
Pyridines: Substituted pyridines can be synthesized through multi-component reactions involving nitriles. For instance, a one-pot synthesis of highly substituted pyridines can be achieved by reacting aldehydes, thiols, and malononitrile in the presence of a catalyst. By analogy, this compound could potentially be utilized in similar reaction schemes to yield complex pyridine derivatives.
Quinolines: The synthesis of quinoline derivatives can be accomplished through various methods, including three-component coupling reactions. For example, the reaction of anilines, aldehydes, and alkynes, mediated by a Lewis acid, can produce quinolines. It is conceivable that derivatives of this compound could be designed to participate in such cyclizations to form novel quinoline structures.
Pyrimidines: Pyrimidine derivatives are often synthesized by the condensation of a three-carbon fragment with an amidine, urea, or guanidine. The nitrile group of this compound could potentially be transformed into a suitable three-carbon unit for subsequent cyclization to form pyrimidine rings.
| Heterocycle Class | Potential Synthetic Route | Key Reactive Site of Precursor |
|---|---|---|
| Pyridines | Multi-component condensation reactions | Nitrile group and adjacent methylene (B1212753) |
| Quinolines | Friedländer annulation or similar cyclizations | Aromatic ring and nitrile group |
| Pyrimidines | Transformation of nitrile followed by condensation | Nitrile group |
The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. This compound fits this description due to its combination of robust structural elements and reactive functional groups. The benzyl (B1604629) and phenyl groups provide a stable scaffold that can be further functionalized, while the cyanoethylamino moiety offers sites for chemical modification.
This compound can serve as a foundational piece for the synthesis of multifunctional molecules that may possess specific biological activities or material properties. For instance, a related compound, 2-[Benzyl(methyl)amino]propanedinitrile, has been utilized as a key building block in the synthesis of Riociguat, a drug used to treat pulmonary hypertension. This highlights the potential of similar aminonitrile structures in the development of pharmacologically active compounds. The strategic design of reactions involving this compound could lead to the creation of novel therapeutic agents or other valuable chemical entities.
Utilization in Dyestuff and Pigment Chemistry
The aromatic nature of this compound makes it a suitable candidate for applications in the synthesis of dyes and pigments. The phenyl and benzyl groups can act as part of a chromophoric system, and the tertiary amine can serve as a powerful auxochrome, a group that modifies the color and intensity of a chromophore.
Chromophores are the parts of a molecule responsible for its color, while fluorophores are molecules that can re-emit light upon light excitation. The synthesis of various chromophores and fluorophores can be achieved through multicomponent reactions that build complex π-systems. The structural components of this compound can be incorporated into such systems to generate new colored and fluorescent compounds.
A significant application of this compound is in the synthesis of azo disperse dyes. A Chinese patent describes the preparation of N,N-cyanoethyl benzylaniline (an alternative name for this compound) and its subsequent use as a coupling component with various arylamine diazonium salts. This reaction leads to the formation of a series of azo dyes with different colors, including yellow, orange, red, and yellowish-brown. These dyes are noted for their high tinctorial yield and good fastness properties, making them suitable for dyeing polyester fibers.
| Diazo Component (from Arylamine) | Resulting Dye Color | Key Structural Feature |
|---|---|---|
| Aniline (B41778) derivatives | Yellow | -N=N-Ar (Ar = Phenyl derivative) |
| Substituted anilines (e.g., with Cl, CN) | Orange to Red | Electron-withdrawing groups on Ar |
| Nitroaniline derivatives | Yellowish-brown | Presence of nitro group on Ar |
The colorimetric properties of dyes derived from this compound can be fine-tuned by modifying its structure or the structure of the diazo component used in the coupling reaction. The introduction of different substituent groups on the aromatic rings can alter the electronic properties of the chromophore, leading to shifts in the absorption and emission spectra. This allows for the rational design of dyes with specific, desired colors. For example, the introduction of electron-donating or electron-withdrawing groups can lead to a bathochromic (red) or hypsochromic (blue) shift in the color of the resulting azo dye.
Development of Specialized Materials and Polymers
The functional groups present in this compound also open up possibilities for its use in the development of specialized materials and polymers. The nitrile group can undergo polymerization or be chemically modified to introduce other functionalities. The aromatic rings contribute to thermal stability and can influence the optical and electronic properties of the resulting materials.
While direct polymerization of this compound is not widely reported, its potential as a monomer or a functionalizing agent for polymers is an area of interest. For instance, a patent describes a method for preparing functionalized polymers by reacting a reactive polymer with nitrile compounds containing a protected amino group. This suggests that this compound could be used to introduce its specific structural and functional characteristics into a polymer chain, potentially leading to materials with tailored properties.
The incorporation of the benzyl(phenyl)amino]propanenitrile moiety into a polymer backbone could lead to materials with enhanced thermal stability, specific solubility characteristics, or unique optical properties. Further research in this area could lead to the development of novel high-performance polymers, functional coatings, or advanced materials for electronic and photonic applications.
Monomer for Polymerization Studies
Although not a conventional vinyl monomer, the bifunctionality of this compound—specifically its nitrile and tertiary amine groups—opens avenues for its use in polymerization studies, particularly in the synthesis of specialized polymers. The nitrile group, while relatively inert, can undergo chemical transformations to create reactive sites for polymerization.
For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. The resulting amino acid or amino amide derivative could then serve as a monomer in step-growth polymerization, leading to the formation of polyamides or other condensation polymers. The bulky benzyl and phenyl substituents would be expected to impart significant rigidity and thermal stability to the resulting polymer chains.
Hypothetical Polymerization Reactivity Data:
| Polymerization Method | Potential Reactive Group | Resulting Polymer Type | Estimated Reactivity |
| Hydrolysis followed by Polycondensation | Carboxylic Acid and Amine | Polyamide | Moderate |
| Cycloaddition Reactions | Nitrile Group | Heterocyclic Polymers | Low to Moderate |
| Ring-Opening Polymerization (after modification) | Lactam (from nitrile) | Polyamide | Moderate |
Note: The data in this table is hypothetical and based on the known reactivity of the functional groups.
Detailed research into the polymerization kinetics and the characterization of polymers derived from this compound would be necessary to fully elucidate its potential as a monomer. Such studies would likely focus on the synthesis of high-performance polymers with enhanced thermal and mechanical properties due to the rigid aromatic and benzyl groups.
Polymer Modifiers and Additives
The incorporation of this compound as a modifier or additive into existing polymer matrices could impart desirable properties. Its aromatic nature suggests it could act as a reinforcing agent, enhancing the mechanical strength and thermal stability of polymers. The polarity of the nitrile group could also improve adhesion and compatibility in polymer blends.
Furthermore, the tertiary amine functionality can act as a scavenger for acidic species, potentially improving the long-term stability of polymers susceptible to acid-catalyzed degradation.
Potential Effects as a Polymer Additive:
| Polymer Matrix | Potential Property Enhancement | Mechanism of Action |
| Polyolefins | Increased Thermal Stability, Improved Dyeability | Aromatic Stacking, Polar Interactions |
| Polyesters | Enhanced UV Resistance, Reduced Degradation | Free Radical Scavenging, Acid Scavenging |
| Epoxies | Increased Toughness, Improved Adhesion | Plasticizing Effect, Hydrogen Bonding |
Note: The data in this table is based on theoretical considerations of the compound's structure.
Coordination Chemistry: Ligand Synthesis and Metal Complexation
The nitrogen atoms of the tertiary amine and the nitrile group in this compound make it a potential ligand for metal ions. The tertiary amine provides a Lewis basic site for coordination, while the nitrile group can also coordinate to metal centers, although typically more weakly. This dual-coordination potential makes it an interesting candidate for the synthesis of novel metal complexes and coordination polymers, including Metal-Organic Frameworks (MOFs).
Design of Metal-Organic Frameworks (MOFs)
To be effectively used as a primary building block for MOFs, it would likely need to be chemically modified to include stronger coordinating groups, such as converting the phenyl or benzyl rings into carboxylic acids. However, it could potentially be used as a secondary or modulating ligand to influence the structure and properties of MOFs formed with other primary linkers.
Hypothetical MOF Design Parameters:
| Metal Ion | Potential Coordination Site(s) | Predicted Framework Dimensionality | Potential Application |
| Cu(II) | Tertiary Amine, Nitrile | 1D or 2D | Gas Sorption |
| Zn(II) | Tertiary Amine | 0D (discrete complex) or 1D | Luminescence |
| Fe(III) | Tertiary Amine, Nitrile | 2D or 3D | Catalysis |
Note: The data in this table is speculative and based on general principles of coordination chemistry.
Application in Catalysis (e.g., ligand for transition metal catalysts)
The ability of this compound to coordinate to transition metals suggests its potential application as a ligand in catalysis. The electronic and steric properties of the ligand can significantly influence the activity and selectivity of a metal catalyst. The benzyl and phenyl groups provide steric bulk that can create a specific coordination environment around the metal center, which can be beneficial for controlling the stereoselectivity of a reaction.
Metal complexes of this ligand could potentially be active in a range of catalytic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The specific catalytic activity would depend on the choice of metal and the reaction conditions.
Potential Catalytic Applications:
| Metal Catalyst | Ligand Coordination Mode | Potential Catalytic Reaction |
| Palladium(II) | N (amine) | Suzuki or Heck Cross-Coupling |
| Rhodium(I) | N (amine), N (nitrile) | Hydroformylation |
| Ruthenium(II) | N (amine) | Transfer Hydrogenation |
Note: The data in this table is based on known catalytic activities of similar ligand-metal complexes.
Further research would be required to synthesize and characterize metal complexes of this compound and to evaluate their efficacy in various catalytic applications.
Conclusion and Future Research Directions for 3 Benzyl Phenyl Amino Propanenitrile
Summary of Current Research Advancements and Identified Gaps
Research on 3-[Benzyl(phenyl)amino]propanenitrile has primarily focused on its synthesis and its role as a chemical intermediate. The compound is recognized as a tertiary aminonitrile, a class of molecules with significant applications in organic synthesis. The presence of a nitrile group, a versatile functional moiety, allows for its conversion into various other functional groups such as amines, carboxylic acids, and amides, making it a valuable building block for more complex molecules. numberanalytics.com
However, a thorough review of the current scientific literature reveals significant gaps in the dedicated research concerning this compound. While its synthesis is achievable through established methods like the cyanoethylation of N-benzylaniline, there is a notable absence of studies investigating its specific biological activities, material properties, or advanced applications. wikipedia.org Much of the available information is extrapolated from research on structurally similar aminonitriles. This lack of focused investigation represents a considerable opportunity for future research to explore the unique potential of this compound.
Emerging Methodologies for Synthesis and Derivatization
The synthesis of N-substituted aminopropionitriles, including this compound, traditionally relies on the cyanoethylation of corresponding secondary amines with acrylonitrile (B1666552), often catalyzed by a base. wikipedia.org While effective, emerging methodologies in organic synthesis offer more efficient, sustainable, and versatile routes.
Recent advancements in catalysis provide avenues for new synthetic strategies. For instance, the use of organocatalysts in Strecker-type reactions for the synthesis of α-aminonitriles has gained significant traction. mdpi.com Although this applies to α-aminonitriles, the principles of activating amines and nitriles could inspire novel approaches for β-aminonitriles like the target compound. Furthermore, transition-metal-catalyzed reactions, such as copper-catalyzed cyanation, are being explored for the formation of C-CN bonds under milder conditions. researchgate.net
The derivatization of this compound can lead to a wide array of novel compounds. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. The tertiary amine moiety can also be targeted for quaternization or other modifications. The development of one-pot, multicomponent reactions involving aminonitriles is a growing area of interest, offering a streamlined approach to complex molecular architectures. scielo.org.za For example, the reaction of aminonitriles with aminothiols has been shown to produce thiol-containing peptides, suggesting a potential derivatization pathway for this compound to create biologically relevant molecules. nih.govnih.gov
Untapped Potential in Advanced Materials and Niche Applications
The unique structural features of this compound, combining a bulky, non-polar benzyl (B1604629) and phenyl group with a polar nitrile functionality, suggest its potential utility in advanced materials and other specialized applications. While no specific studies have been conducted on this compound, the properties of related nitrile-containing molecules offer insights into its untapped potential.
Nitrile-containing compounds have been investigated for their use in various materials. The cyanoethylation of natural polymers like cellulose (B213188) is a known method to enhance their properties for industrial applications. taylorandfrancis.com The incorporation of nitrile groups can influence the photophysical properties of molecules, and derivatives of 3-aminobenzanthrone, which contain a similar amino-aromatic structure, have shown potential as fluorescent dyes and probes. mdpi.com The presence of the bulky aromatic groups in this compound could lead to interesting solid-state packing and potentially liquid crystalline behavior in its derivatives.
In the realm of medicinal chemistry, the nitrile group is a recognized pharmacophore present in numerous approved drugs. nih.govrsc.orgnih.gov It can act as a bioisostere for a carbonyl group, enhance binding affinity to target proteins, and improve pharmacokinetic profiles. researchgate.net The N-benzyl-N-phenylamine scaffold is also present in various biologically active compounds. Therefore, derivatives of this compound could be synthesized and screened for a range of biological activities, including as potential inhibitors of enzymes or as ligands for receptors.
Future Theoretical and Computational Research Avenues
Computational chemistry offers powerful tools to investigate the properties and reactivity of molecules like this compound, especially given the current lack of experimental data. Future theoretical studies could provide valuable insights and guide experimental work.
Conformational Analysis and Electronic Properties: A primary area for investigation would be a detailed conformational analysis to understand the preferred spatial arrangement of the benzyl and phenyl groups relative to the propanenitrile chain. Density Functional Theory (DFT) calculations could be employed to determine the optimized geometry, rotational barriers, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov This information is crucial for understanding the molecule's reactivity and potential intermolecular interactions.
Reaction Mechanism Studies: Theoretical calculations can elucidate the mechanisms of the synthesis and derivatization reactions of this compound. For instance, the mechanism of its formation via cyanoethylation could be modeled to understand the transition state and the role of the catalyst. huji.ac.il Similarly, the energetics of various derivatization reactions, such as the hydrolysis of the nitrile group or reactions at the amine center, can be calculated to predict the most favorable reaction pathways.
Prediction of Properties: Computational methods can be used to predict various properties of this compound and its derivatives. This includes predicting their potential as ligands for biological targets through molecular docking studies with known protein structures. nih.gov Furthermore, their photophysical properties, such as absorption and emission spectra, could be simulated to assess their potential as functional dyes or probes.
Outlook on the Broader Impact in Chemical Sciences
While this compound is currently a niche compound, its exploration could have a broader impact on the chemical sciences. As a readily accessible N-substituted β-aminonitrile, it can serve as a versatile platform for the development of new synthetic methodologies and the discovery of novel functional molecules.
The study of its synthesis and reactivity can contribute to the growing toolbox of reactions for the selective functionalization of amines and nitriles. The development of more efficient and sustainable synthetic routes to this and related compounds would be of general interest to the organic synthesis community.
Furthermore, the investigation of the properties and applications of its derivatives could lead to advancements in medicinal chemistry and materials science. By serving as a scaffold for the generation of new chemical entities, it could contribute to the development of new therapeutic agents or functional materials with unique properties. numberanalytics.com The systematic exploration of such fundamental, yet understudied, molecules is essential for the continued expansion of chemical space and the discovery of innovative solutions to scientific challenges.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[Benzyl(phenyl)amino]propanenitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a two-step approach involves:
Benzylation : Reacting aniline derivatives with benzyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C .
Cyanide introduction : Treating the intermediate with acrylonitrile or cyanating agents (e.g., NaCN) under controlled pH (7–9) to avoid side reactions.
- Key Variables : Temperature (>80°C may degrade nitrile groups), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (excess acrylonitrile improves yield).
- Yield Optimization : Pilot studies report yields of 60–75% under inert atmospheres (N₂), with impurities removed via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .
Q. How is the molecular structure of this compound validated experimentally?
- Analytical Workflow :
NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) confirm the benzyl-phenyl linkage (δ 4.2–4.5 ppm for –CH₂–) and nitrile group (no proton signal; ¹³C δ 115–120 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .
Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks at m/z 237.1 (calculated: 237.3), with fragmentation patterns matching the proposed structure .
X-ray Crystallography : Limited data exists, but related nitriles (e.g., 3-phenylpropanenitrile) exhibit bond angles of 112–114° for C–C≡N, suggesting similar hybridization .
Q. What safety precautions are critical when handling this compound?
- Hazard Profile : Classified as an irritant (skin/eyes) and potential neurotoxin (based on structural analogs like β-dimethylaminopropionitrile) .
- Protocols :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (vapor pressure ~0.1 mmHg at 25°C).
- Storage : Inert atmosphere (argon), away from oxidizers, at 2–8°C .
Advanced Research Questions
Q. How do electronic properties of this compound influence its reactivity in catalytic systems?
- Computational Insights :
- DFT Calculations : The nitrile group (C≡N) acts as a weak electron-withdrawing group, reducing electron density on the adjacent –NH– center (Mulliken charge: −0.12 e). This enhances electrophilicity in cross-coupling reactions .
- Frontier Orbitals : HOMO (-6.8 eV) localizes on the benzyl-phenyl moiety, suggesting nucleophilic attack occurs at the nitrile carbon .
Q. What contradictions exist in reported biological activities of structurally similar nitriles, and how can they be resolved?
- Case Study :
- Antimalarial vs. Cytotoxicity : Analogous compounds (e.g., 2-(3-benzoylphenyl)propionitrile derivatives) show IC₅₀ < 1 µM against Plasmodium falciparum but >50% cytotoxicity in HepG2 cells at 10 µM .
- Resolution Strategies :
Selectivity Screening : Use isogenic cell lines (e.g., parasite vs. mammalian ATP-binding cassette transporters) to identify off-target effects.
SAR Analysis : Modify the benzyl/phenyl substituents to reduce lipophilicity (clogP >3 correlates with cytotoxicity) .
Q. How can QSPR models predict the physicochemical properties of this compound for drug design?
- Model Inputs :
| Property | Predicted Value | Method |
|---|---|---|
| logP (octanol-water) | 2.8 ± 0.3 | MLR/QSPR |
| Aqueous solubility | 0.12 mg/mL | Abraham solvation parameters |
| pKa | 4.1 (amine proton) | DFT/Monte Carlo |
- Applications : Optimize bioavailability by targeting logP <3 and solubility >0.1 mg/mL for CNS penetration .
Methodological Challenges and Solutions
Q. Why do NMR spectra of this compound sometimes show unexpected splitting patterns?
- Root Cause : Conformational flexibility of the –CH₂–NH–CH₂–C≡N backbone leads to dynamic effects at room temperature.
- Solution :
- Variable-Temperature NMR : Cool samples to −40°C to slow rotation and resolve diastereotopic protons .
- COSY-45 : Identify scalar couplings between adjacent –CH₂– groups .
Q. What computational tools are recommended for retrosynthetic analysis of this compound?
- AI-Driven Platforms :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
